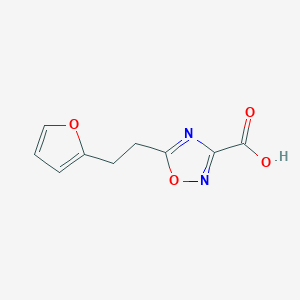![molecular formula C14H19NO4 B15301314 Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C13H17NO4 It is known for its unique cyclobutyl ring structure, which is substituted with two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with 3,3-bis(hydroxymethyl)cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyl N-[3-(formylmethyl)cyclobutyl]carbamate or benzyl N-[3-(carboxymethyl)cyclobutyl]carbamate.
Reduction: Formation of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: Lacks one hydroxymethyl group compared to benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate.
Benzyl N-[3,3-dimethylcyclobutyl]carbamate: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate is unique due to its dual hydroxymethyl substitution on the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c16-9-14(10-17)6-12(7-14)15-13(18)19-8-11-4-2-1-3-5-11/h1-5,12,16-17H,6-10H2,(H,15,18) |
InChI Key |
OBXJPROVHMZGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)



![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)




![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)


